Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
Brand Name:
Vulcanchem
CAS No.:
90852-19-0
VCID:
VC21248594
InChI:
InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
SMILES:
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Molecular Formula:
C12H16N6O6
Molecular Weight:
340.29 g/mol
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
CAS No.: 90852-19-0
Cat. No.: VC21248594
Molecular Formula: C12H16N6O6
Molecular Weight: 340.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90852-19-0 |
|---|---|
| Molecular Formula | C12H16N6O6 |
| Molecular Weight | 340.29 g/mol |
| IUPAC Name | [(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate |
| Standard InChI | InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? |
| Standard InChI Key | SQKWPVVWVBKSIG-ZLERWKPPSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
| SMILES | CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
| Canonical SMILES | CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator